

Application Notes and Protocols for Labeling Neurofibrillary Tangles with Mcaad-3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mcaad-3 is a near-infrared (NIR) fluorescent probe that has demonstrated utility in the detection of protein aggregates, a hallmark of several neurodegenerative diseases.[1][2] While it exhibits a strong affinity for amyloid- β (A β) plaques, **Mcaad-3** also binds to neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, albeit with a comparatively weaker affinity.[1][3] Its application, particularly in conjunction with other fluorescent probes like BSB, allows for the spectral differentiation of various protein aggregate morphologies within brain tissue.[1] These application notes provide detailed protocols for the use of **Mcaad-3** in labeling NFTs in brain tissue sections, offering a valuable tool for the study of Alzheimer's disease and other tauopathies.

Quantitative Data

The binding of **Mcaad-3** to protein aggregates is concentration-dependent. While specific dissociation constants (K_d_o or K_i) for **Mcaad-3** with purified tau fibrils are not readily available in the literature, semi-quantitative data from staining experiments on human and transgenic mouse brain tissue indicate that the fluorescence signal from **Mcaad-3** on amyloid plaques begins to plateau at concentrations between 100 nM and 1000 nM. The binding to NFTs is less intense, suggesting a lower affinity or fewer available binding sites compared to A β plaques.



Parameter	Target	Concentration for Signal Saturation	Reference
Mcaad-3	Amyloid Plaques (in tissue)	≈ 100 - 1000 nM	
Mcaad-3	Neurofibrillary Tangles (in tissue)	Weaker signal, saturation not explicitly defined	
BSB	Amyloid Plaques (in tissue)	≈ 100 - 300 nM	-

Experimental Protocols

Protocol 1: Single-Labeling of Neurofibrillary Tangles with Mcaad-3 (Immunofluorescence)

This protocol is adapted from general immunofluorescence procedures and findings from dualstaining experiments. Optimization of **Mcaad-3** concentration and incubation time may be necessary depending on the tissue and antibody used for co-localization.

Materials:

- \bullet Formalin-fixed, paraffin-embedded (FFPE) human or mouse brain tissue sections (5-10 $\mu m)$ on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10 mM Citrate buffer, pH 6.0)
- Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
- Primary antibody against tau (e.g., AT8, PHF-1)



- Fluorescently labeled secondary antibody (e-g., Alexa Fluor 488)
- Mcaad-3 stock solution (e.g., 1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Mounting medium with DAPI

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
 - Rinse with deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature (approximately 20 minutes).
 - Rinse with PBS (3 x 5 minutes).
- Permeabilization and Blocking:
 - Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding sites.
- Primary Antibody Incubation:
 - Dilute the primary anti-tau antibody in blocking buffer to the recommended concentration.
 - Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.



- · Secondary Antibody Incubation:
 - Rinse slides with PBS (3 x 5 minutes).
 - Dilute the fluorescently labeled secondary antibody in blocking buffer.
 - Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
- Mcaad-3 Staining:
 - Rinse slides with PBS (3 x 5 minutes).
 - Dilute the Mcaad-3 stock solution in PBS to a final concentration of 100-1000 nM. Optimal concentration should be determined empirically.
 - Incubate sections with the Mcaad-3 solution for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Rinse slides with PBS (3 x 5 minutes).
 - Mount coverslips using an aqueous mounting medium containing DAPI for nuclear counterstaining.
- · Imaging:
 - Visualize using a confocal or fluorescence microscope with appropriate filter sets for DAPI,
 the secondary antibody fluorophore, and Mcaad-3 (near-infrared range).

Protocol 2: Dual-Labeling of Protein Aggregates with Mcaad-3 and BSB

This protocol is based on the methodology described by Stepanchuk et al. (2022) for the spectral analysis of amyloid and tau deposits.

Materials:



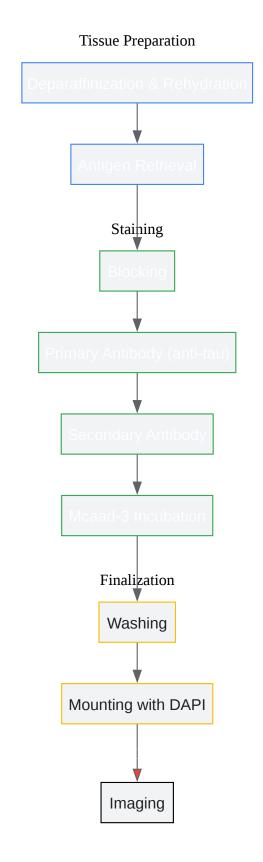
• Same as Protocol 1, with the addition of BSB stock solution (e.g., 1 mM in DMSO).

Procedure:

- Deparaffinization, Rehydration, and Antigen Retrieval:
 - Follow steps 1 and 2 from Protocol 1.
- Dual-Probe Staining:
 - Prepare a staining solution containing both Mcaad-3 and BSB in PBS. Based on published data, starting concentrations of 25 nM for Mcaad-3 and 100 nM for BSB can be used. These concentrations can be optimized for desired signal separation and intensity.
 - Incubate the tissue sections with the dual-probe staining solution for 24 hours at room temperature in a humidified chamber, protected from light.
- Washing and Mounting:
 - Rinse the slides with PBS (3 x 5 minutes).
 - Mount coverslips using an aqueous mounting medium.
- Imaging and Spectral Analysis:
 - Acquire images using a spectral confocal microscope.
 - The distinct emission spectra of BSB and Mcaad-3 when bound to different protein aggregates allow for their differentiation using spectral phasor analysis or other spectral unmixing techniques.

Visualizations



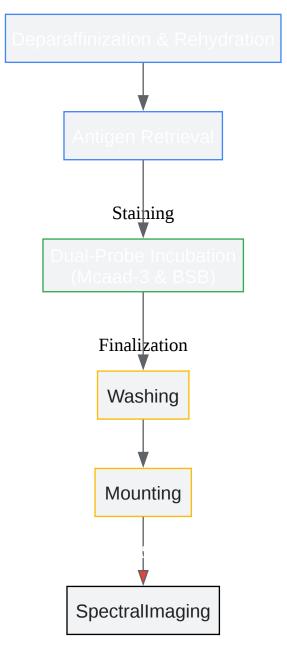


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Caption: Workflow for single-labeling of NFTs with Mcaad-3.



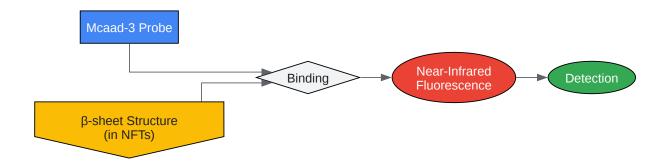
Tissue Preparation



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Caption: Workflow for dual-labeling of protein aggregates.





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Caption: Mcaad-3 binding and detection of NFTs.

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References

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